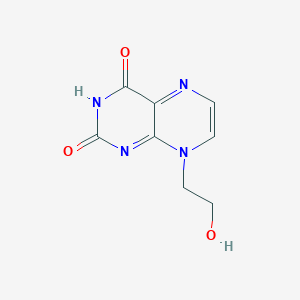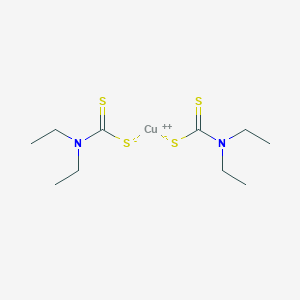
Kupferdiethyldithiocarbamat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cupric diethyldithiocarbamate has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Cupric diethyldithiocarbamate (Cu(DDC)2) primarily targets the p97 segregase adaptor NPL4 . This protein plays a crucial role in the p97–NPL4–UFD1 pathway , which is vital for cell survival .
Mode of Action
In the human body, disulfiram is rapidly converted to its reduced metabolite, diethyldithiocarbamate. If copper ions are available, a bis(diethyldithiocarbamate)-copper(II) complex is formed . This complex has the ability to inhibit the cellular proteasome . It is assumed that the complex inhibits the proteasome by a mechanism that is distinct from the clinically used drug bortezomib, targeting the 19S rather than the 20S proteasome . This difference could be explained by inhibition of the JAMM domain of the POH1 subunit within the lid of the 19S proteasome .
Biochemical Pathways
The biochemical pathways affected by Cu(DDC)2 involve the proteasome system . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. By inhibiting the proteasome, Cu(DDC)2 disrupts protein homeostasis within the cell, leading to various downstream effects .
Pharmacokinetics
It is known that the compound can be incorporated into nanoparticles for targeted drug delivery . These nanoparticles can be coated with various substances to improve stability and achieve specific targeting of tumors . This suggests that the bioavailability of Cu(DDC)2 can be significantly enhanced through appropriate drug delivery systems.
Result of Action
The primary result of Cu(DDC)2 action is cell death . By inhibiting the proteasome and disrupting protein homeostasis, Cu(DDC)2 induces cell death, particularly in cancer cells . This has led to its investigation as a potential anticancer agent .
Action Environment
The action of Cu(DDC)2 can be influenced by various environmental factors. For example, the compound’s action, efficacy, and stability can be enhanced by incorporating it into nanoparticles and using targeted drug delivery systems . Additionally, the presence of copper ions in the body is necessary for the formation of the active bis(diethyldithiocarbamate)-copper(II) complex .
Biochemische Analyse
Biochemical Properties
Cupric diethyldithiocarbamate has been found to interact with various biomolecules. It activates the transcription factor NF-E2-related factor 2 (Nrf2), which is responsible for regulating antioxidant and phase II xenobiotic enzymes . This interaction leads to the upregulation of the expression of downstream proteins .
Cellular Effects
Cupric diethyldithiocarbamate has been observed to have significant effects on various types of cells. In vascular endothelial cells, it rapidly accumulates within cells and induces nuclear translocation of Nrf2 . This leads to the upregulation of the expression of downstream proteins without cytotoxic effects . In cancer cells, it has been found to be directly and potently cytotoxic .
Molecular Mechanism
The molecular mechanism of action of Cupric diethyldithiocarbamate involves its binding interactions with biomolecules and its effects on gene expression. It binds to Nrf2 and induces its nuclear translocation . This leads to the upregulation of the expression of downstream proteins . It also inhibits the p97 segregase adaptor NPL4, which is vital for cell survival.
Temporal Effects in Laboratory Settings
The effects of Cupric diethyldithiocarbamate change over time in laboratory settings. It has been found to rapidly accumulate within cells . Over time, this leads to the upregulation of the expression of downstream proteins .
Dosage Effects in Animal Models
The effects of Cupric diethyldithiocarbamate vary with different dosages in animal models . At certain dosages, it has been found to have potent anti-cancer effects . At high doses, it may have toxic or adverse effects .
Metabolic Pathways
Cupric diethyldithiocarbamate is involved in various metabolic pathways. It has been found to inhibit the p97 segregase adaptor NPL4, which is involved in protein degradation. It also activates Nrf2, which regulates antioxidant and phase II xenobiotic enzymes .
Transport and Distribution
Cupric diethyldithiocarbamate is transported and distributed within cells and tissues in a unique manner. It rapidly accumulates within cells . This accumulation is higher than that of Cu (II) and Cu (I), indicating that it enters cells via mechanisms independent of the copper transporter CTR1 .
Subcellular Localization
The subcellular localization of Cupric diethyldithiocarbamate is primarily within the nucleus, where it interacts with Nrf2 . This interaction leads to the nuclear translocation of Nrf2 and the upregulation of the expression of downstream proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cupric diethyldithiocarbamate can be synthesized through the reaction of copper(II) sulfate with sodium diethyldithiocarbamate in an aqueous medium. The reaction proceeds as follows: [ \text{CuSO}4 + 2 \text{Na}(C_5H{10}NS_2) \rightarrow \text{Cu}(C_5H_{10}NS_2)_2 + \text{Na}_2\text{SO}_4 ] The reaction is typically carried out at room temperature, and the product precipitates out of the solution as a green solid .
Industrial Production Methods: In industrial settings, the production of cupric diethyldithiocarbamate involves the continuous addition of sodium diethyldithiocarbamate to a solution of copper(II) sulfate under controlled conditions. The precipitated product is then filtered, washed, and dried to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cupric diethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: The diethyldithiocarbamate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Copper(III) diethyldithiocarbamate complexes.
Reduction: Copper(I) diethyldithiocarbamate complexes.
Substitution: Various copper complexes with different ligands.
Vergleich Mit ähnlichen Verbindungen
Cupric diethyldithiocarbamate can be compared with other copper dithiocarbamate complexes, such as:
- Copper dimethyldithiocarbamate
- Copper pyrrolidinedithiocarbamate
- Copper morpholinedithiocarbamate
Uniqueness:
Eigenschaften
CAS-Nummer |
13681-87-3 |
|---|---|
Molekularformel |
C10H20CuN2S4 |
Molekulargewicht |
360.1 g/mol |
IUPAC-Name |
copper;N,N-diethylcarbamodithioate |
InChI |
InChI=1S/2C5H11NS2.Cu/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
InChI-Schlüssel |
OBBCYCYCTJQCCK-UHFFFAOYSA-L |
SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cu+2] |
Kanonische SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cu+2] |
Key on ui other cas no. |
13681-87-3 |
Synonyme |
is(N,N-diethyldithiocarbamate)Cu (II) complex Cu-DDC complex |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


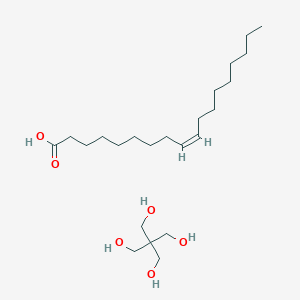
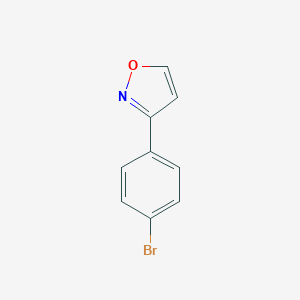
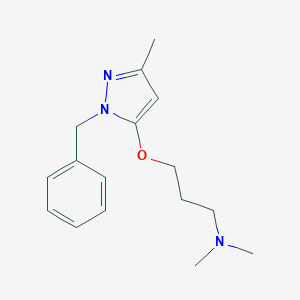
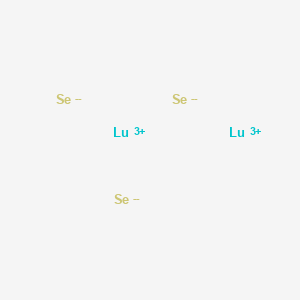

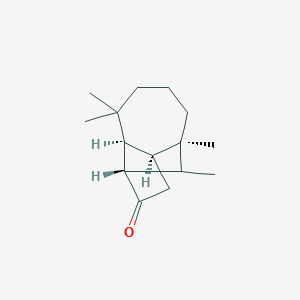
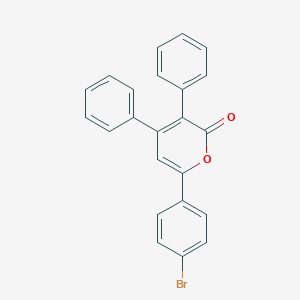
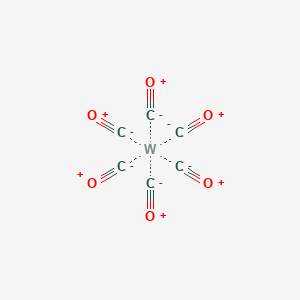
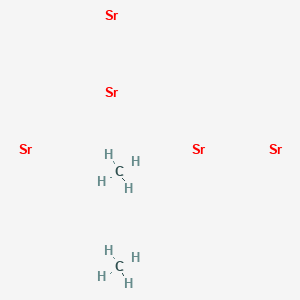
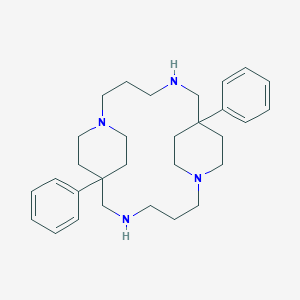

![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)
